2-(Ethylsulphonyl)benzothiazol-6-amine
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 2-(Ethylsulphonyl)benzothiazol-6-amine, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Molecular Structure Analysis
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through different synthetic pathways. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .Scientific Research Applications
Antitumor Applications
Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have shown highly selective and potent antitumor properties both in vitro and in vivo. These compounds, through metabolic biotransformation by cytochrome P450 1A1, lead to active metabolites with significant effects against human mammary carcinoma cell lines. Water-soluble, chemically stable prodrugs rapidly revert to their parent amine, showing promise for clinical evaluation due to their manageable toxic side effects and efficacy in retarding tumor growth in breast and ovarian xenograft models (Bradshaw et al., 2002).
Biological Activity
Benzothiazole derivatives containing benzimidazole and imidazoline moieties have been synthesized and characterized for their potent antibacterial and entomological activities. These compounds, created through reactions with substituted 2-aminobenzothiazoles, display significant antibacterial and acaricidal activities, making them relevant for further pharmacological exploration (Chaudhary et al., 2011).
Synthetic Methodologies
Innovative synthetic methodologies have been developed for creating 2-N-substituted benzothiazoles, which are core structures in developing pharmaceutically important agents. These methodologies involve copper-catalyzed three-component synthesis, offering a more straightforward approach to synthesizing these heterocycles from commercially available aniline derivatives. This process is significant for constructing benzothiazoles used as anti-HIV agents, antibacterial compounds, and ligands for various receptors (Ma et al., 2011).
Mechanism of Action
Target of Action
A related compound, a benzothiazole–piperazine hybrid, has been shown to inhibit acetylcholinesterase (ache) and aβ 1-42 aggregation . These targets are associated with Alzheimer’s disease .
Mode of Action
The related benzothiazole–piperazine hybrid compound exhibits uncompetitive and selective inhibition against ache .
Biochemical Pathways
The related benzothiazole–piperazine hybrid compound is involved in the cholinergic pathway, specifically in the inhibition of ache, and in the amyloid pathway, specifically in the inhibition of aβ 1-42 aggregation .
Result of Action
The related benzothiazole–piperazine hybrid compound has shown low toxicity and is capable of impeding loss of cell viability elicited by h2o2 neurotoxicity in shsy-5y cells .
Safety and Hazards
Future Directions
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .
Properties
IUPAC Name |
2-ethylsulfonyl-1,3-benzothiazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-2-15(12,13)9-11-7-4-3-6(10)5-8(7)14-9/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCODDFEMWRRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204516 | |
Record name | 2-(Ethylsulphonyl)benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55919-37-4 | |
Record name | 2-(Ethylsulfonyl)-6-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55919-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethylsulphonyl)benzothiazol-6-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055919374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Ethylsulphonyl)benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ethylsulphonyl)benzothiazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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